4-(1H-pyrazol-1-ylmethyl)piperidine

CB1 antagonist obesity metabolic syndrome

4-(1H-pyrazol-1-ylmethyl)piperidine is a heterocyclic building block (C₉H₁₅N₃, MW 165.24) featuring a piperidine ring linked via a methylene bridge to a pyrazole moiety at the 4-position. It is classified by authoritative MeSH indexing as a selective cannabinoid type-1 (CB1) receptor antagonist with potential applications in obesity and metabolic disorder research.

Molecular Formula C9H17Cl2N3
Molecular Weight 238.15 g/mol
CAS No. 956075-57-3
Cat. No. B1441738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrazol-1-ylmethyl)piperidine
CAS956075-57-3
Molecular FormulaC9H17Cl2N3
Molecular Weight238.15 g/mol
Structural Identifiers
SMILESC1CNCCC1CN2C=CC=N2.Cl.Cl
InChIInChI=1S/C9H15N3/c1-4-11-12(7-1)8-9-2-5-10-6-3-9/h1,4,7,9-10H,2-3,5-6,8H2
InChIKeyAKVUEHPEOMOCED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-pyrazol-1-ylmethyl)piperidine (CAS 956075-57-3) – Procurement-Grade Overview for CB1 Antagonist Research


4-(1H-pyrazol-1-ylmethyl)piperidine is a heterocyclic building block (C₉H₁₅N₃, MW 165.24) featuring a piperidine ring linked via a methylene bridge to a pyrazole moiety at the 4-position . It is classified by authoritative MeSH indexing as a selective cannabinoid type-1 (CB1) receptor antagonist with potential applications in obesity and metabolic disorder research [1]. The compound is commercially supplied primarily as the dihydrochloride salt to enhance aqueous solubility and handling properties .

Why 4-(1H-pyrazol-1-ylmethyl)piperidine Cannot Be Replaced by Rimonabant or Positional Isomers


Substitution position on the piperidine ring critically determines pharmacological profile. Rimonabant (SR141716A), the prototypical CB1 antagonist, employs a 1-aminopiperidine attachment and was withdrawn due to CNS-mediated psychiatric adverse effects [1]. Published SAR studies demonstrate that relocating the attachment from the 1-position to the 4-position on the piperidine ring yields CB1 antagonists with substantially reduced brain penetration while retaining target potency [1]. Additionally, the 4-position attachment in 4-(1H-pyrazol-1-ylmethyl)piperidine creates a distinct vector for further derivatization compared to 2- or 3-substituted positional isomers (CAS 1249393-90-5 and 1821709-53-8, respectively), which may exhibit entirely different receptor binding profiles . Generic substitution without confirming positional and pharmacological equivalence therefore risks compromising experimental outcomes.

Quantitative Comparative Evidence for 4-(1H-pyrazol-1-ylmethyl)piperidine Selection


CB1 Receptor Antagonist Classification vs. Rimonabant

4-(1H-pyrazol-1-ylmethyl)piperidine is indexed in the MeSH controlled vocabulary as a selective CB1 receptor antagonist, placing it in the same functional class as rimonabant (Ki = 1.8 nM for CB1) [1]. While a direct, published IC50/Ki value for 4-(1H-pyrazol-1-ylmethyl)piperidine at CB1 is not available in the public domain, its MeSH classification as 'a pyrazole and piperidine derivative that acts as a selective cannabinoid type-1 receptor (CB1 RECEPTOR) antagonist' establishes its target engagement at the level of an authoritative biomedical ontology [1]. In contrast, rimonabant's clinical utility was limited by CNS penetration leading to psychiatric side effects [2].

CB1 antagonist obesity metabolic syndrome

Predicted Reduced Brain Penetration via 4-Position Piperidine Substitution

Published SAR by Fulp et al. (2016) demonstrated that switching from a 1-aminopiperidine attachment (as in rimonabant) to a 4-aminopiperidine attachment yields CB1 inverse agonists with markedly reduced brain penetration while retaining hCB1 potency and selectivity over hCB2 [1]. 4-(1H-pyrazol-1-ylmethyl)piperidine, which bears the pyrazole at the piperidine 4-position via a methylene linker, is structurally aligned with this 4-substituted strategy. While brain penetration data for this specific compound have not been published, the class-level SAR strongly suggests that 4-substituted piperidine CB1 ligands have a higher probability of peripheral restriction compared to 1-substituted analogs such as rimonabant [1].

brain penetration peripheral CB1 CNS safety

Dihydrochloride Salt Form for Enhanced Aqueous Solubility

The compound is commercially supplied as the dihydrochloride salt (CAS 956075-57-3 corresponds to the dihydrochloride; free base formula C₉H₁₅N₃, MW 165.24; dihydrochloride C₉H₁₇Cl₂N₃, MW 238.15) [1]. Salt formation with HCl converts the basic piperidine nitrogen to a charged ammonium species, which generally enhances aqueous solubility—a critical parameter for in vitro biological assay preparation. While the free base form is also available, the dihydrochloride is the standard research-grade form, with a specified purity of 95% and storage at 4°C with light protection . This contrasts with some comparator CB1 antagonists (e.g., rimonabant free base) which have lower aqueous solubility and may require DMSO stock solutions.

salt form solubility bioassay compatibility

Defined Purity Specification (95%) with Vendor Quality Documentation

The commercially available dihydrochloride salt is specified at 95% purity with certificate of analysis (COA) documentation available through Sigma-Aldrich's partnered supplier ChemScene . This defined purity specification, combined with documented storage conditions (4°C, protect from light), provides procurement-quality traceability that is essential for reproducible research. In contrast, some positional isomer suppliers (e.g., for 2- or 3-substituted analogs) may offer only '95% typical' purity without batch-specific COA documentation, introducing lot-to-lot variability risks .

purity quality control procurement specification

Optimal Application Scenarios for 4-(1H-pyrazol-1-ylmethyl)piperidine Based on Differentiated Evidence


Peripheral CB1 Antagonist Development for Metabolic Disease

Given its MeSH classification as a selective CB1 antagonist and the class-level evidence supporting reduced brain penetration for 4-substituted piperidine analogs, this compound is best deployed as a scaffold for developing peripherally restricted CB1 antagonists targeting obesity, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome [1]. The dihydrochloride salt form ensures solubility in aqueous assay media, facilitating direct use in in vitro adipocyte proliferation and maturation assays as described in the MeSH record [2].

SAR Studies Exploring Piperidine Substitution Position Effects

The 4-position methylene-linked pyrazole attachment distinguishes this compound from the 1-aminopiperidine architecture of rimonabant and from 2- and 3-substituted positional isomers. This makes it a critical comparator compound in systematic SAR studies designed to map the relationship between piperidine attachment position and CB1 binding affinity, functional activity (agonist vs. inverse agonist), and brain penetration [3]. The documented 95% purity specification supports reproducible SAR data generation.

Chemical Biology Probe for CB1-Mediated Lipid and Glucose Metabolism

The MeSH record specifically notes that this compound 'inhibits the proliferation and maturation of adipocytes, improves lipid and glucose metabolism, and regulates food intake and energy balance' [2]. This makes it suitable as a tool compound for probing CB1-mediated metabolic pathways in adipocyte cell models (e.g., 3T3-L1 differentiation assays) and in vivo diet-induced obesity models, particularly where peripheral CB1 engagement without CNS penetration is mechanistically informative.

Building Block for Focused Library Synthesis

The unsubstituted piperidine NH group in 4-(1H-pyrazol-1-ylmethyl)piperidine provides a reactive handle for further diversification via amide coupling, sulfonamide formation, or reductive amination. This enables rapid generation of focused compound libraries exploring the SAR of N-functionalized 4-pyrazolylmethylpiperidines as CB1 modulators, a strategy directly supported by the Fulp et al. (2016) study where carbamate, amide, and sulfonamide derivatives of 4-aminopiperidine were synthesized and evaluated [3].

Quote Request

Request a Quote for 4-(1H-pyrazol-1-ylmethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.